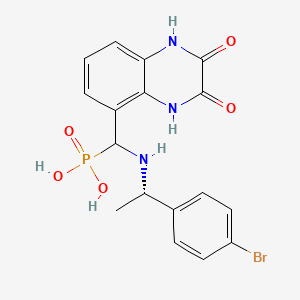![molecular formula C26H20O4 B2962934 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone CAS No. 319482-15-0](/img/structure/B2962934.png)
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This molecule features an intricate arrangement of naphthalene and phenyl groups, linked through an ether and ketone functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone typically involves multiple steps:
Formation of the Intermediate Naphthyl Ether: : Begin with the reaction of 1-naphthol with 2-bromo-2-phenylethanone under basic conditions (e.g., potassium carbonate) in an aprotic solvent like acetone to form 5-(2-Oxo-2-phenylethoxy)-1-naphthol.
Coupling Reaction: : Next, this intermediate is coupled with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the target compound.
Industrial Production Methods: Industrial production would likely mirror the laboratory synthesis but scaled-up, utilizing continuous flow reactors to ensure consistency and efficiency. Optimizing reaction parameters (temperature, pressure, solvent choice) to maximize yield and purity would be critical.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the ketone group, forming carboxylic acid derivatives under strong oxidizing conditions.
Reduction: : Reduction reactions might involve the ketone functionality, producing alcohol derivatives.
Substitution: : Nucleophilic substitution reactions could occur at the ether linkage, potentially replacing the ethoxy group.
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Varies based on nucleophile strength and reaction medium.
Oxidation: : Carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemical research, 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is studied for its potential as a precursor in organic synthesis. Its structural motifs are useful in the development of complex molecular architectures.
Biology and Medicine: The compound’s interaction with biological systems is of interest, particularly in drug discovery and development. Its potential bioactive properties may include anti-inflammatory or anticancer activities.
Industry: In industrial applications, it might be used as an intermediate in the synthesis of dyes, pigments, or materials with specific functional properties.
Wirkmechanismus
The mechanism by which 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone exerts its effects is likely through interaction with molecular targets like enzymes or receptors. The presence of ketone and ether groups could facilitate binding through hydrogen bonds and Van der Waals forces, affecting biological pathways related to inflammation, cell proliferation, or signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenylethanol
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenylacetic acid
Uniqueness: What sets 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone apart is the specific positioning of the ether and ketone functionalities, which influence its reactivity and potential interactions with biological systems. This distinct structure can lead to unique properties and applications compared to its analogs.
Eigenschaften
IUPAC Name |
2-(5-phenacyloxynaphthalen-1-yl)oxy-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-23(19-9-3-1-4-10-19)17-29-25-15-7-14-22-21(25)13-8-16-26(22)30-18-24(28)20-11-5-2-6-12-20/h1-16H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYVWMUMNCMTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CC=C3OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)

![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)



![ETHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE](/img/structure/B2962861.png)


![2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2962866.png)
![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2962868.png)


![5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2962873.png)
